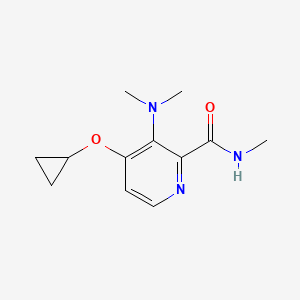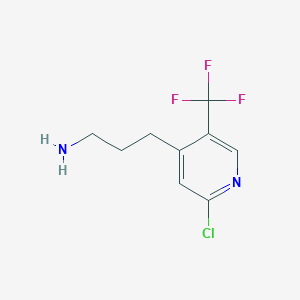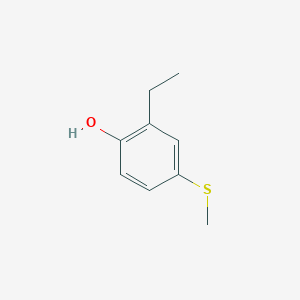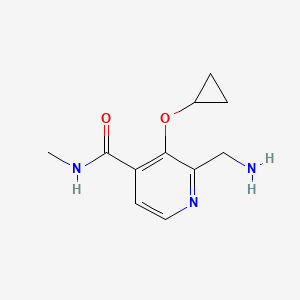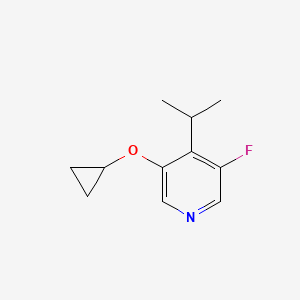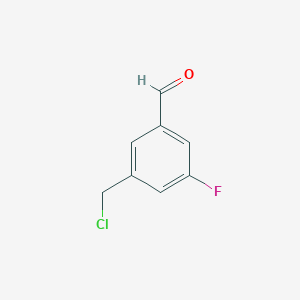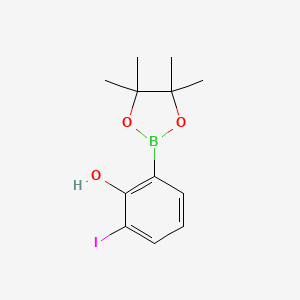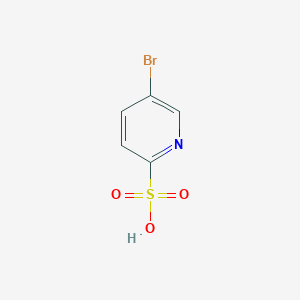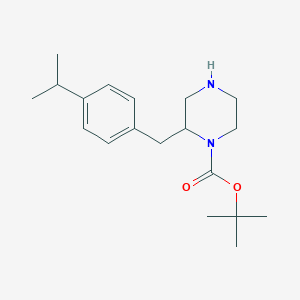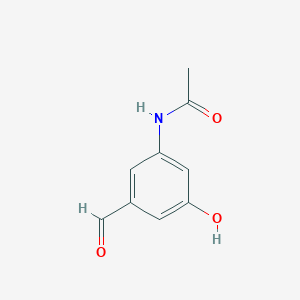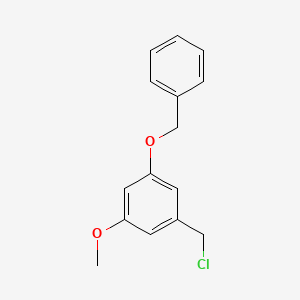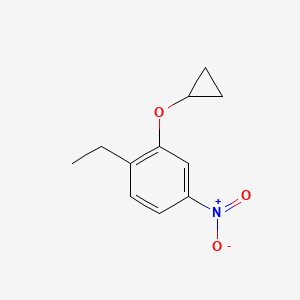
2-Cyclopropoxy-1-ethyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-1-ethyl-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-ethyl-4-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common method is electrophilic aromatic substitution, where the benzene ring undergoes nitration, alkylation, and etherification reactions. The general steps are as follows:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Alkylation: The nitrobenzene is then subjected to Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst to introduce the ethyl group.
Etherification: Finally, the ethyl-4-nitrobenzene undergoes etherification with cyclopropanol in the presence of a strong acid to form the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-1-ethyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, Lewis acids, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated products.
Applications De Recherche Scientifique
2-Cyclopropoxy-1-ethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-1-ethyl-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy and ethyl groups contribute to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropoxy-1-ethylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Ethyl-4-nitrobenzene:
2-Cyclopropoxy-4-nitrobenzene: Lacks the ethyl group, leading to variations in its chemical behavior.
Uniqueness
2-Cyclopropoxy-1-ethyl-4-nitrobenzene is unique due to the presence of all three substituents (cyclopropoxy, ethyl, and nitro groups) on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-cyclopropyloxy-1-ethyl-4-nitrobenzene |
InChI |
InChI=1S/C11H13NO3/c1-2-8-3-4-9(12(13)14)7-11(8)15-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3 |
Clé InChI |
AEOSHCIRHVHKON-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


